molecular formula C10H15NO4 B13639737 4-{[(Tert-butoxy)carbonyl](methyl)amino}but-2-ynoicacid

4-{[(Tert-butoxy)carbonyl](methyl)amino}but-2-ynoicacid

Cat. No.: B13639737
M. Wt: 213.23 g/mol
InChI Key: COVMQSCARBTVJV-UHFFFAOYSA-N
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Description

4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various scientific fields. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid typically involves the reaction of tert-butyl dicarbonate with an appropriate amine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, and a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of peptides and other biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations while protecting the amine from unwanted reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Tert-butoxy)carbonyl]amino}butanoic acid
  • Methyl 4-{[(Tert-butoxy)carbonyl]amino}butanoate
  • 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid

Uniqueness

4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid is unique due to its alkyne functional group, which provides additional reactivity and versatility in chemical synthesis. This distinguishes it from other Boc-protected compounds that may lack this functional group .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-ynoic acid

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h7H2,1-4H3,(H,12,13)

InChI Key

COVMQSCARBTVJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC#CC(=O)O

Origin of Product

United States

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